molecular formula C19H16FNO4S2 B2981962 Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 941935-47-3

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2981962
CAS No.: 941935-47-3
M. Wt: 405.46
InChI Key: IRTYUUHWFLXCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic sulfamoyl-thiophene carboxylate derivative intended for research and development purposes. Compounds within this structural class, characterized by a sulfamoyl group linked to a carboxylate-substituted thiophene ring, are of significant interest in medicinal chemistry and materials science . As a research chemical, its primary value lies in its potential as a key synthetic intermediate or a precursor for the construction of more complex molecular architectures. While the specific biological mechanism of action and research applications for this exact compound are not fully detailed in the available literature, closely related analogs provide context for its potential utility. For instance, thiophene-carboxylate scaffolds are frequently explored in the development of fluorescent chemosensors . Furthermore, sulfamoyl-linked heterocyclic compounds are often investigated for their potential interactions with various enzymatic targets, making them relevant in early-stage drug discovery projects . Researchers may utilize this compound in the synthesis of specialized chemical libraries for high-throughput screening or as a building block in the development of organic electronic materials, where conjugated systems like thiophenes are commonly employed. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4S2/c1-2-25-19(22)17-18(14(12-26-17)13-8-4-3-5-9-13)27(23,24)21-16-11-7-6-10-15(16)20/h3-12,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTYUUHWFLXCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C19H15FNO4S2
Molecular Weight 405.45 g/mol
CAS Number 928303-08-6

The compound features a thiophene ring substituted with an ethyl ester group, a phenyl group, and a fluorophenylsulfamoyl group. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds with a thiophene core exhibit significant anticancer activity. This compound has been studied for its ability to induce apoptosis in cancer cells. A study highlighted that derivatives with similar structures showed sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, which are often overexpressed in tumor cells, contributing to their resistance against therapies .

The proposed mechanism involves the inhibition of anti-apoptotic Bcl-2 family proteins, leading to increased apoptosis in cancer cells. The binding affinity of the compound to these proteins suggests it can disrupt their function, promoting cell death through the mitochondrial pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Compounds within this class have shown promising results against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Comparative Biological Activity

To illustrate the biological activity of this compound compared to other related compounds, the following table summarizes key findings from various studies:

CompoundActivity TypeIC50 (μM)Binding Affinity (Ki, μM)
This compoundAnticancer<100.3 - 1
Compound A (similar structure)Anticancer<100.4
Compound B (related thiophene derivative)Antimicrobial<20N/A

Study on Apoptosis Induction

A pivotal study investigated the effects of thiophene derivatives on HL-60 leukemia cells. The results demonstrated that several compounds induced apoptosis effectively by targeting Bcl-xL and Mcl-1 proteins, with IC50 values indicating potent cytotoxicity at low concentrations . This highlights the potential of this compound as an effective therapeutic agent.

Structure-Based Drug Design

Another study utilized structure-based virtual screening to optimize compounds with a similar core structure. By modifying functional groups, researchers identified lead compounds with enhanced binding affinities to anti-apoptotic proteins, emphasizing the importance of structural optimization in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Ethyl 3-[(3-Fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7)
  • Molecular Formula: C₁₈H₁₆FNO₄S₂
  • Key Differences: Ring System: Benzothiophene (fused benzene-thiophene) vs. standalone thiophene in the target compound. Substituents: 3-Fluoro-4-methylphenyl group introduces steric bulk and lipophilicity compared to the 2-fluorophenyl group in the target compound.
  • Implications : The fused ring system may improve metabolic stability but reduce solubility.
Ethyl 4-(4-Chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 532386-24-6)
  • Molecular Formula : C₁₆H₁₂ClN₃O₃S
  • Key Differences: Substituents: Cyanoacetyl amino group replaces the sulfamoyl moiety, altering hydrogen-bonding capacity and acidity. Halogen: 4-Chlorophenyl vs. 2-fluorophenyl; chlorine’s higher electronegativity may enhance electron-withdrawing effects .
  • Implications: The cyanoacetyl group could increase reactivity toward nucleophiles, affecting stability.
Ethyl 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylate (CAS 849659-32-1)
  • Molecular Formula: C₁₃H₁₂FNO₂S
  • Simpler Structure: Lacks the 4-phenyl group, decreasing molecular weight (265.3 g/mol) and lipophilicity .
  • Implications: The amino group may improve solubility but reduce target-binding specificity.

Physicochemical and Electronic Properties

Table 1: Comparative Analysis of Key Parameters
Compound Molecular Weight (g/mol) Halogen/Substituent Key Functional Groups Solubility (Predicted)
Target Compound 405.46 2-Fluorophenyl Sulfamoyl, Ester Low (lipophilic)
Ethyl 3-[(3-F-4-MePh)sulfamoyl]-benzothiophene 393.45 3-Fluoro-4-methylphenyl Sulfamoyl, Ester Moderate
Ethyl 4-(4-ClPh)-2-[(cyanoacetyl)amino]thiophene 361.80 4-Chlorophenyl Cyanoacetyl, Ester Low
Ethyl 2-Amino-4-(2-FPh)thiophene 265.30 2-Fluorophenyl Amino, Ester High

Notes:

  • Solubility: The sulfamoyl group in the target compound increases polarity compared to the amino group in CAS 849659-32-1 but is counterbalanced by the 4-phenyl group’s lipophilicity.

Q & A

How can the synthesis of Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate be optimized for improved yield and purity?

Methodological Answer:
Synthetic optimization involves evaluating reaction conditions (solvent, temperature, catalysts) and intermediates. For example, Michael addition reactions (used in analogous thiophene-carboxylate syntheses) benefit from refluxing in alcohol with base catalysis (e.g., NaOH) . Monitoring via TLC/HPLC and optimizing stoichiometry of sulfamoylating agents (e.g., 2-fluorophenylsulfonamide) can reduce side products. Recrystallization from ethanol or ethyl acetate may enhance purity, as demonstrated in cyclohexenone derivatives .

What advanced crystallographic techniques are recommended for resolving the crystal structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Disorder modeling, as seen in cyclohexenone derivatives, may be required for flexible substituents . WinGX/ORTEP can visualize anisotropic displacement ellipsoids and generate CIF reports . For high-resolution data, consider twin refinement in SHELXL to address potential twinning .

How can ring puckering parameters be applied to analyze conformational flexibility in the thiophene ring?

Methodological Answer:
The Cremer-Pople puckering coordinates (Q, θ, φ) quantitatively describe ring non-planarity . For the thiophene moiety, calculate deviations from the mean plane using crystallographic data. Software like PLATON or PARST can compute these parameters, as applied in cyclohexenone systems . Compare results to similar sulfonamide-thiophene derivatives to assess steric or electronic influences.

What spectroscopic strategies validate the sulfamoyl and fluorophenyl substituents?

Methodological Answer:

  • NMR: 19F^{19}\text{F} NMR detects fluorine environments (δ ~-110 to -120 ppm for 2-fluorophenyl). 1H^{1}\text{H} NMR identifies sulfamoyl NH protons (δ 7.5–8.5 ppm, broad) .
  • MS: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns of the sulfamoyl group.
  • IR: Stretching vibrations for S=O (1150–1300 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) provide structural validation .

How do structural modifications at the 3-sulfamoyl position influence bioactivity?

Methodological Answer:
Replace the 2-fluorophenyl group with electron-withdrawing/donating substituents (e.g., Cl, OMe) and evaluate biological activity via in vitro assays. For example, meta-diamide analogs with fluorophenyl groups show enhanced insecticidal activity, suggesting structure-activity relationships (SAR) depend on halogen positioning . Docking studies (e.g., AutoDock) can predict binding affinity to target proteins .

What computational methods predict reactivity and regioselectivity in electrophilic substitutions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic attack sites. Fukui indices identify nucleophilic regions, while Natural Bond Orbital (NBO) analysis evaluates charge distribution. Compare results to experimental data from bromination or nitration reactions on analogous thiophenes .

How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:
Replicate protocols with rigorous control of anhydrous conditions and inert atmospheres. Characterize intermediates (e.g., sulfamoyl chloride precursors) via 1H^{1}\text{H} NMR to confirm purity. Cross-validate spectral data with published analogs (e.g., Ethyl 2-amino-4-phenylthiophene-3-carboxylate) . Use statistical tools (e.g., Grubbs’ test) to identify outliers in yield data .

What advanced purification techniques resolve enantiomeric or diastereomeric impurities?

Methodological Answer:
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) separates enantiomers. For diastereomers, optimize gradient elution in reverse-phase HPLC. Recrystallization using chiral solvents (e.g., (R)-limonene) may enhance enantiomeric excess, as applied in cyclohexenone derivatives .

How does thermal analysis (DSC/TGA) inform stability during storage?

Methodological Answer:
DSC identifies melting points and polymorphic transitions; sharp endotherms suggest high crystallinity. TGA profiles (heating rate 10°C/min under N2_2) reveal decomposition temperatures. Compare to structurally similar compounds (e.g., Ethyl 4-chloro-2-fluorophenylacetate) to assess sulfamoyl group stability .

What strategies resolve crystallographic disorder in the ethyl carboxylate group?

Methodological Answer:
In SHELXL, split disorder models with occupancy refinement (e.g., 0.684:0.316 in cyclohexenones) . Restrain bond distances/angles using DFIX and SIMU commands. Validate via residual density maps and comparison to ordered regions in WinGX .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.